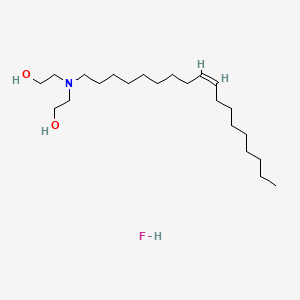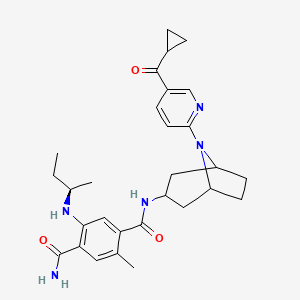
1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide
Overview
Description
The compound “1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide” appears to be a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methyl group, a quinolinyl group, and a triazole carboxamide group. These functional groups could potentially confer various chemical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each functional group and the order in which they are introduced.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring and a quinoline ring suggests that the compound may have a complex, multi-ring structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group might be involved in electrophilic aromatic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups.Scientific Research Applications
Radioligand Development for PET Imaging
One notable application of 1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide derivatives is in the development of radioligands for positron emission tomography (PET) imaging. Specifically, compounds like N-[methyl-11C]-3-methyl-4-(2-fluorophenyl)-N-(1-methylpropyl)quinoline-2-carboxamide have been synthesized for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using PET. These radioligands, with their high specific binding to PBR in various organs, are promising for PBR imaging in vivo (Matarrese et al., 2001).
Dual c-Met/VEGFR2 Receptor Tyrosine Kinase Inhibition
Another important application is the targeting of c-Met and VEGFR2 tyrosine kinases. A series of derivatives, including N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, demonstrated potent inhibition of these kinases, showcasing efficacy in several human tumor xenograft models in mice (Mannion et al., 2009).
AMPA Receptor Antagonism
Compounds with a 2-fluorophenyl ring attached to quinazolin-4-ones have been studied for their AMPA receptor inhibition. These derivatives provide insights into the structure-activity relationship for AMPA receptor antagonism, with some showing significant potency (Chenard et al., 2001).
Anti-Angiogenic and Anti-Cancer Activities
Certain derivatives, like 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, have shown potential in overcoming cancer chemoresistance. These compounds exhibit inhibition of angiogenesis and P-glycoprotein efflux pump activity, enhancing the anticancer activity of drugs like doxorubicin in human colorectal carcinoma cells (Mudududdla et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity, toxicity, and the specific conditions under which it is handled and used.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential applications.
Please note that these are general insights and the actual properties and characteristics of the compound could vary. For more specific information, further research and experimental studies would be needed.
properties
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c1-12-18(23-24-25(12)16-9-5-3-7-14(16)20)19(26)22-17-11-10-13-6-2-4-8-15(13)21-17/h2-11H,1H3,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGUNLPOXKPCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



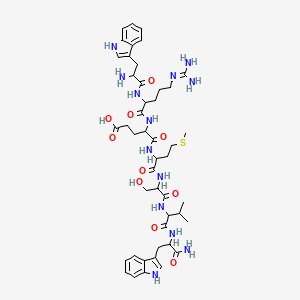
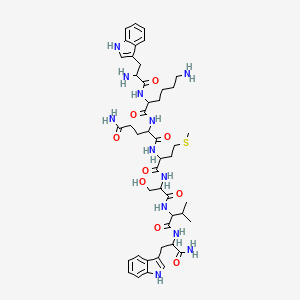
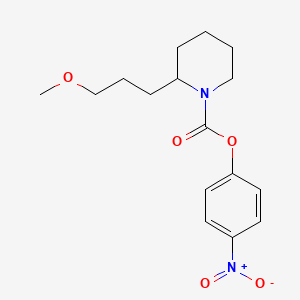
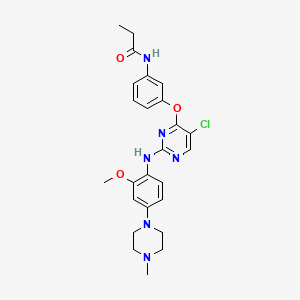
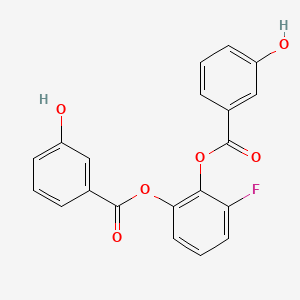

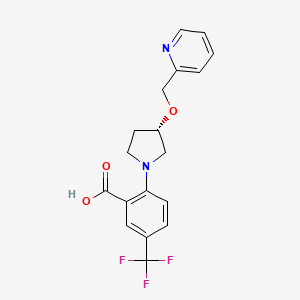
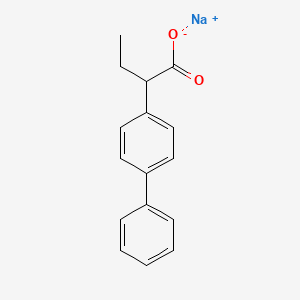
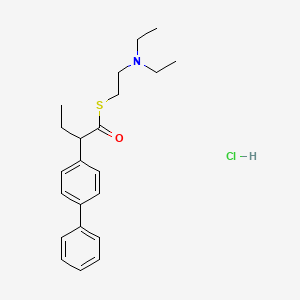
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
